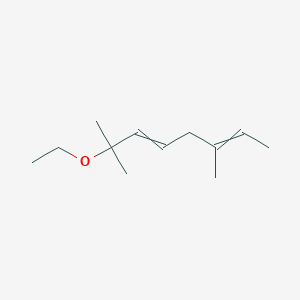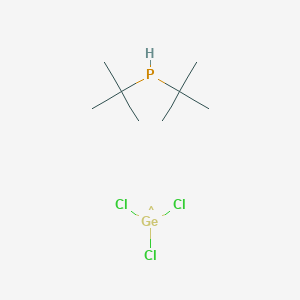
Di-tert-butylphosphane--trichlorogermyl (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di-tert-butylphosphane–trichlorogermyl (1/1) is a chemical compound that combines the properties of phosphane and germyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Di-tert-butylphosphane–trichlorogermyl (1/1) typically involves the reaction of di-tert-butylphosphane with trichlorogermane under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of Di-tert-butylphosphane–trichlorogermyl (1/1) may involve larger-scale reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Di-tert-butylphosphane–trichlorogermyl (1/1) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into lower oxidation state species.
Substitution: The trichlorogermyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted germyl compounds.
Aplicaciones Científicas De Investigación
Di-tert-butylphosphane–trichlorogermyl (1/1) has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical research.
Industry: Used in the synthesis of advanced materials and polymers with specific properties.
Mecanismo De Acción
The mechanism by which Di-tert-butylphosphane–trichlorogermyl (1/1) exerts its effects involves the stabilization and activation of central metal atoms in catalytic reactions . The phosphane group acts as a ligand, coordinating with metal centers and facilitating various chemical transformations. The trichlorogermyl group can undergo substitution reactions, further modifying the compound’s reactivity.
Comparación Con Compuestos Similares
Similar Compounds
Di-tert-butylchlorophosphine: Similar in structure but lacks the germyl group.
1,1’-Bis(di-tert-butylphosphino)ferrocene: Contains phosphane groups but is used primarily as a ligand in different catalytic reactions.
Uniqueness
Di-tert-butylphosphane–trichlorogermyl (1/1) is unique due to the presence of both phosphane and germyl groups, which confer distinct reactivity and versatility in various chemical processes. This dual functionality makes it a valuable compound in both academic research and industrial applications.
Propiedades
Número CAS |
55748-12-4 |
|---|---|
Fórmula molecular |
C8H19Cl3GeP |
Peso molecular |
325.2 g/mol |
InChI |
InChI=1S/C8H19P.Cl3Ge/c1-7(2,3)9-8(4,5)6;1-4(2)3/h9H,1-6H3; |
Clave InChI |
HGRDOKRCQDDCSS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)PC(C)(C)C.Cl[Ge](Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


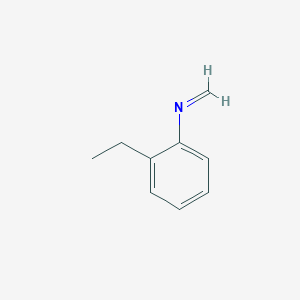
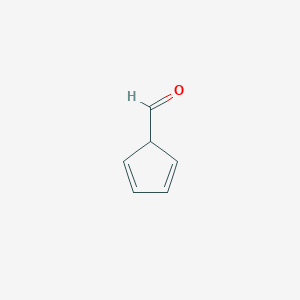
silane](/img/structure/B14628319.png)
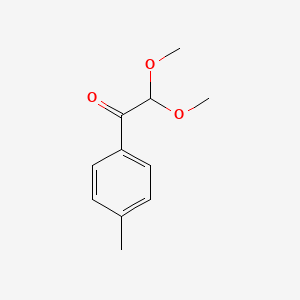
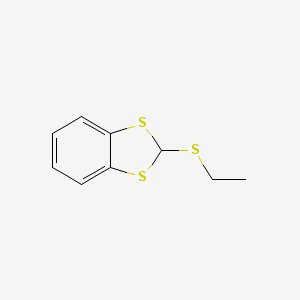
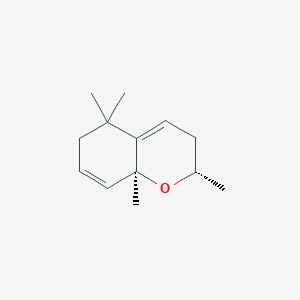
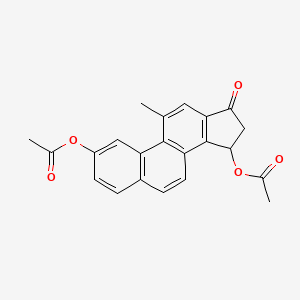
![Isoxazole, 5-[3-(4-methylphenyl)oxiranyl]-3-phenyl-](/img/structure/B14628335.png)
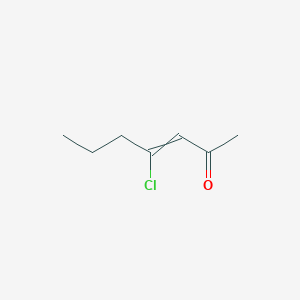
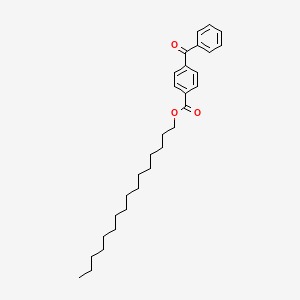
![(2-{[4-(Propan-2-yl)phenyl]sulfanyl}phenyl)methanol](/img/structure/B14628347.png)
![Methyl 2-bromobicyclo[3.3.1]nonane-2-carboxylate](/img/structure/B14628355.png)

